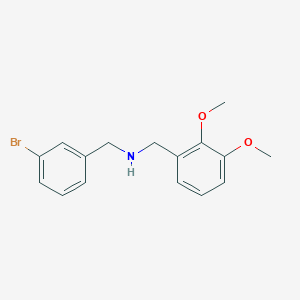
dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DIPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPY is a pyridine-based molecule that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not well understood. However, it has been reported that dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can act as a chelating agent due to the presence of two carboxylic acid groups. dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been reported to exhibit antibacterial and antifungal activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate have not been extensively studied. However, it has been reported that dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can inhibit the growth of certain bacteria and fungi. dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been reported to exhibit antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its ability to act as a bridging ligand in the synthesis of MOFs and CPs. dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can also be easily synthesized using different methods. However, one of the limitations of using dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its limited solubility in common solvents such as water and ethanol.
Orientations Futures
There are several future directions for the research on dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One of the future directions is the synthesis of new compounds using dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as a building block. Another future direction is the study of the mechanism of action of dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The potential application of dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in the field of medicine and drug delivery is also an area of research that needs to be explored further. Additionally, the development of new synthesis methods for dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate could lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a pyridine-based molecule that has shown potential applications in various fields of science. It can be easily synthesized using different methods and has been used as a building block for the synthesis of various compounds. The mechanism of action and biochemical and physiological effects of dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate need to be studied further. The future directions for research on dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate include the synthesis of new compounds, the study of the mechanism of action, and the potential application in the field of medicine and drug delivery.
Méthodes De Synthèse
Several methods have been reported for the synthesis of dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One of the most common methods is the reaction of 3-methoxybenzaldehyde, isopropyl acetoacetate, and ammonium acetate in the presence of dimethylformamide (DMF). This reaction results in the formation of dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as a white crystalline solid with a yield of 85%. Other methods such as microwave-assisted synthesis and sonochemical synthesis have also been reported.
Applications De Recherche Scientifique
Dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has shown potential application in various fields of science. It has been used as a building block for the synthesis of various compounds such as pyridine-based ligands and heterocyclic compounds. dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs) due to its ability to act as a bridging ligand.
Propriétés
IUPAC Name |
dimethyl 4-(3-methoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-12(2)20-10-15(18(21)24-4)17(16(11-20)19(22)25-5)13-7-6-8-14(9-13)23-3/h6-12,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECNOLYUMVDWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,3-dimethylphenyl)pyrrolidin-2-ylidene]-N'-(4-methoxyphenyl)thiourea](/img/structure/B5836722.png)


![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5836741.png)

![4-[(cyclohexylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5836747.png)

![N-cyclohexyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5836759.png)
![methyl {3-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5836775.png)


![N-(3-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B5836807.png)
